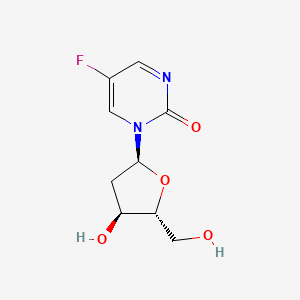
1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-5-fluoro-2(1H)-pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-1-((2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one is a fluorinated nucleoside analog. Nucleoside analogs are compounds that mimic the structure of natural nucleosides and are often used in medicinal chemistry, particularly in antiviral and anticancer therapies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1-((2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one typically involves the fluorination of a pyrimidine base followed by the attachment of a sugar moiety. Common synthetic routes include:
Fluorination: Introduction of the fluorine atom into the pyrimidine ring using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Glycosylation: Coupling of the fluorinated pyrimidine with a protected sugar derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for nucleoside analogs often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1-((2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the fluorine atom or modify the sugar moiety.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.
Scientific Research Applications
5-Fluoro-1-((2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Utilized in the development of pharmaceuticals and diagnostic tools.
Mechanism of Action
The mechanism of action of 5-Fluoro-1-((2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets specific enzymes and pathways involved in nucleic acid metabolism.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A widely used anticancer drug that inhibits thymidylate synthase.
Gemcitabine: A nucleoside analog used in chemotherapy that inhibits DNA synthesis.
Cytarabine: Another nucleoside analog used in the treatment of leukemia.
Uniqueness
5-Fluoro-1-((2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one is unique due to its specific fluorination pattern and sugar moiety, which may confer distinct biological properties and therapeutic potential compared to other nucleoside analogs.
Biological Activity
1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-5-fluoro-2(1H)-pyrimidinone, often referred to as a deoxynucleoside analog, has garnered attention due to its potential therapeutic applications, particularly in antiviral and anticancer treatments. This compound is structurally related to nucleosides and exhibits biological activities that are significant in pharmacology and medicinal chemistry.
- Chemical Formula : C9H12FN3O4
- Molecular Weight : 241.25 g/mol
- CAS Number : 951-78-0
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to act as an antimetabolite , mimicking natural nucleosides. Once incorporated into DNA or RNA, it disrupts normal nucleotide synthesis and function, leading to inhibition of cell proliferation in various cancerous and viral cells.
Antiviral Activity
Research has shown that this compound exhibits significant antiviral properties. In vitro studies indicate its effectiveness against various viruses, particularly those related to the herpes simplex virus (HSV) and measles virus.
Anticancer Activity
This compound has also demonstrated cytostatic effects against several leukemia cell lines, including L1210 and P388. The mechanism involves interference with DNA synthesis, leading to apoptosis in rapidly dividing cancer cells.
Table 1: Summary of Biological Activities
Case Study: Antiviral Efficacy
In a study comparing various nucleoside analogs, this compound was tested against measles virus. The results indicated that this compound exhibited antiviral activity comparable to ribavirin, a well-known antiviral drug. However, it was noted that some derivatives showed increased toxicity towards Vero cells, suggesting a need for careful dose optimization in therapeutic applications .
Case Study: Anticancer Applications
Another study focused on the cytotoxic effects of this compound on leukemia cell lines. The results demonstrated moderate cytostatic activity, with IC50 values indicating effective inhibition of cell growth at specific concentrations. This suggests potential for further development as a therapeutic agent in hematological malignancies .
Mechanistic Insights
The incorporation of the fluorine atom into the pyrimidine ring enhances the compound's stability and alters its interaction with nucleic acid synthesis pathways. This modification is crucial for its activity as an antimetabolite, allowing it to effectively compete with natural nucleotides during DNA replication.
Properties
CAS No. |
2145-71-3 |
|---|---|
Molecular Formula |
C9H11FN2O4 |
Molecular Weight |
230.19 g/mol |
IUPAC Name |
5-fluoro-1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H11FN2O4/c10-5-2-11-9(15)12(3-5)8-1-6(14)7(4-13)16-8/h2-3,6-8,13-14H,1,4H2/t6-,7+,8-/m0/s1 |
InChI Key |
ADAGCJLQPKBIKG-RNJXMRFFSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@@H]1N2C=C(C=NC2=O)F)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C=NC2=O)F)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















